Cas no 406467-50-3 (N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide)

N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide is a specialized sulfonamide derivative with a thiazole core, exhibiting potential applications in medicinal chemistry and agrochemical research. Its structural features, including the 2,4-dimethylphenyl and methyl(phenyl)sulfamoyl groups, contribute to enhanced binding affinity and selectivity in target interactions. The compound’s rigid thiazole scaffold and sulfonamide moiety may improve metabolic stability and bioavailability, making it a candidate for further pharmacological evaluation. Its synthetic versatility allows for derivatization, facilitating structure-activity relationship studies. This compound is of interest for researchers exploring novel inhibitors or modulators in enzyme or receptor-based systems. Proper handling and storage under inert conditions are recommended to maintain stability.
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide structure
406467-50-3 structure
Product name:N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide
CAS No:406467-50-3
MF:C25H23N3O3S2
MW:477.598423242569
CID:6327444
PubChem ID:2358981

N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide
    • EU-0070510
    • SR-01000424323-1
    • Z28055307
    • AB00667191-01
    • N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
    • Oprea1_258308
    • F0301-0269
    • AKOS001017828
    • SR-01000424323
    • 406467-50-3
    • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
    • Inchi: 1S/C25H23N3O3S2/c1-17-9-14-22(18(2)15-17)23-16-32-25(26-23)27-24(29)19-10-12-21(13-11-19)33(30,31)28(3)20-7-5-4-6-8-20/h4-16H,1-3H3,(H,26,27,29)
    • InChI Key: DQQXTTVNDDHKHF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC(C)=CC=2C)=O)=CC=1)(N(C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 477.11808395g/mol
  • Monoisotopic Mass: 477.11808395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 757
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 116Ų

N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0301-0269-5μmol
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
5μmol
$63.0 2023-08-08
Life Chemicals
F0301-0269-15mg
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
15mg
$89.0 2023-08-08
Life Chemicals
F0301-0269-30mg
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
30mg
$119.0 2023-08-08
Life Chemicals
F0301-0269-4mg
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
4mg
$66.0 2023-08-08
Life Chemicals
F0301-0269-5mg
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
5mg
$69.0 2023-08-08
Life Chemicals
F0301-0269-25mg
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
25mg
$109.0 2023-08-08
Life Chemicals
F0301-0269-2μmol
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
2μmol
$57.0 2023-08-08
Life Chemicals
F0301-0269-3mg
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
3mg
$63.0 2023-08-08
Life Chemicals
F0301-0269-1mg
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
1mg
$54.0 2023-08-08
Life Chemicals
F0301-0269-10mg
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
406467-50-3 90%+
10mg
$79.0 2023-08-08

Additional information on N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide

Introduction to N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 406467-50-3)

N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 406467-50-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide is characterized by the presence of multiple functional groups, including a thiazole ring, a sulfamoyl group, and aromatic rings with substituents. These features contribute to its potential interactions with biological targets, such as enzymes and receptors, which are crucial for modulating various physiological processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and its potential targets. The thiazole moiety, in particular, has been identified as a key pharmacophore in many bioactive molecules, contributing to their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfamoyl group further enhances its binding affinity by forming hydrogen bonds and ionic interactions with biological targets.

In the context of current research, N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide has been investigated for its potential applications in treating various diseases. Studies have shown that this compound exhibits inhibitory activity against several enzymes implicated in inflammatory pathways. The dimethylphenyl substituents on the aromatic ring may play a role in modulating the compound's solubility and bioavailability, which are critical factors for its therapeutic efficacy.

The sulfamoylbenzamide moiety is another significant feature of this compound that contributes to its bioactivity. This group has been widely studied for its role in drug design due to its ability to interact with biological targets through multiple mechanisms. For instance, it can form hydrogen bonds with amino acid residues in enzymes and receptors, thereby influencing their conformation and function.

One of the most intriguing aspects of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide is its potential as a lead compound for the development of novel therapeutic agents. Researchers have been exploring its derivatives to optimize its pharmacological properties. By modifying the substituents on the aromatic rings or introducing additional functional groups, it may be possible to enhance its potency and selectivity against specific biological targets.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed transformations, have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing the intermediate and final products.

From a computational perspective, molecular dynamics simulations have been used to study the behavior of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide in solution and when interacting with biological targets. These simulations provide valuable insights into the compound's conformational flexibility and binding affinity. Additionally, quantum mechanical calculations have helped in understanding the electronic structure of the molecule and predicting its reactivity.

The pharmacokinetic properties of this compound are also under investigation to assess its suitability for therapeutic applications. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical factors that determine the drug-like characteristics of a molecule. Preliminary studies suggest that N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide exhibits favorable solubility and stability under physiological conditions.

In conclusion, N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 406467-50-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and bioactivity make it an attractive candidate for further development into novel therapeutic agents. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties for clinical applications.

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